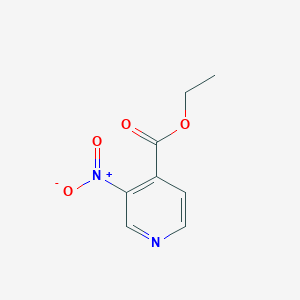
Ethyl 3-nitroisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-nitroisonicotinate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group, and a nitro group is substituted at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-nitroisonicotinate can be synthesized through several methods. One common synthetic route involves the nitration of ethyl isonicotinate. The process typically includes the following steps:
Nitration: Ethyl isonicotinate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
Ethyl 3-nitroisonicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 3-aminoisonicotinate.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Hydrolysis: 3-nitroisonicotinic acid.
科学研究应用
Ethyl 3-nitroisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of functional materials, such as coordination polymers and metal-organic frameworks, due to its ability to coordinate with metal ions.
作用机制
The mechanism of action of ethyl 3-nitroisonicotinate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ester group can be hydrolyzed in vivo to release the active isonicotinic acid derivative.
相似化合物的比较
Ethyl 3-nitroisonicotinate can be compared with other nitro-substituted isonicotinates and esters:
Ethyl 4-nitroisonicotinate: Similar structure but with the nitro group at the fourth position. It may exhibit different reactivity and biological activity due to the positional isomerism.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. The difference in ester groups can affect the compound’s solubility and reactivity.
3-nitroisonicotinic acid: The carboxylic acid form of the compound. It is more polar and may have different solubility and reactivity compared to the ester derivatives.
属性
分子式 |
C8H8N2O4 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC 名称 |
ethyl 3-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-9-5-7(6)10(12)13/h3-5H,2H2,1H3 |
InChI 键 |
SOFXBOGIXRXCOO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=NC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



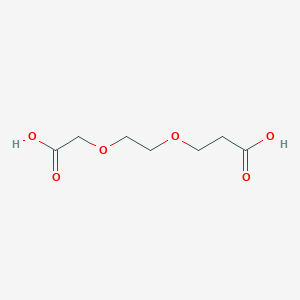
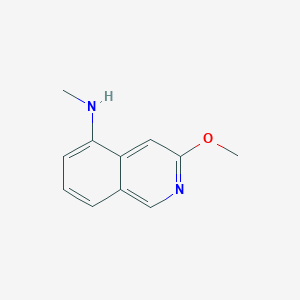

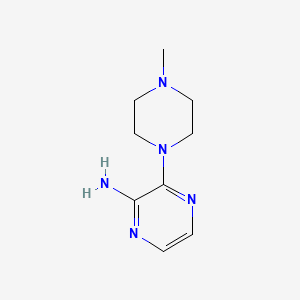

![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
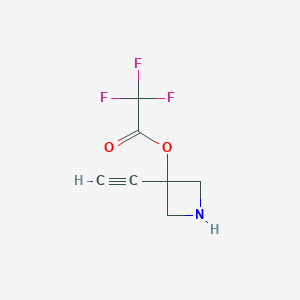
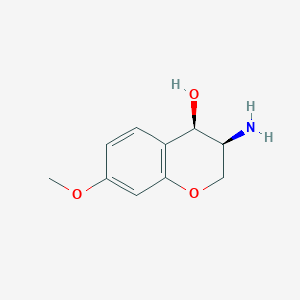

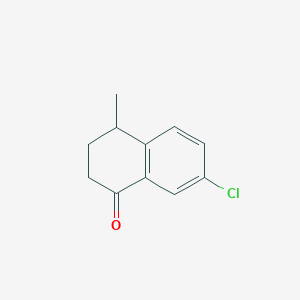
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11903901.png)
![Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11903910.png)

